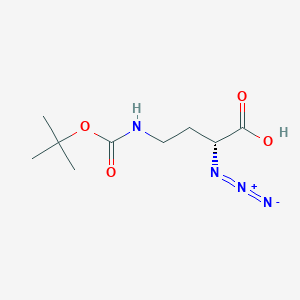![molecular formula C18H19N5 B2883145 (4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine CAS No. 1164558-40-0](/img/structure/B2883145.png)
(4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine typically involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with 2,3-dimethylaniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine linkage. Common solvents used in this synthesis include ethanol, methanol, or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
(4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of (4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-Aminopyrazole: A simpler pyrazole derivative with similar biological activities.
5-Aminopyrazole: Another pyrazole derivative known for its versatility in organic synthesis.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A fused-ring pyrazole compound with unique thermal stability and energetic properties.
Uniqueness
(4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine stands out due to its specific structural features, such as the imine linkage and the presence of both methyl and phenyl groups
属性
IUPAC Name |
4-[(2,3-dimethylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-12-8-7-11-16(13(12)2)20-21-17-14(3)22-23(18(17)19)15-9-5-4-6-10-15/h4-11H,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMWKABOWUBKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883064.png)
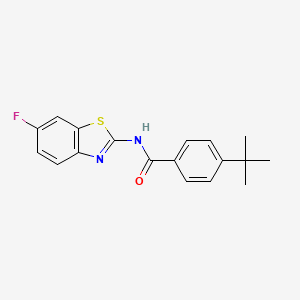
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2883069.png)
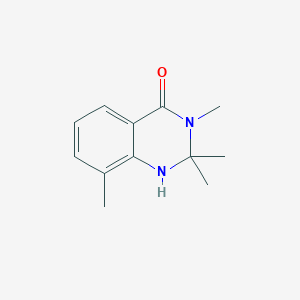
![6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2883071.png)
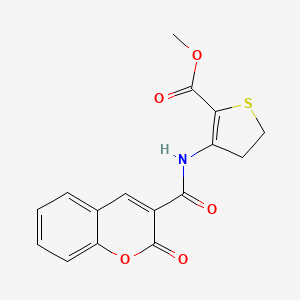
![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2883073.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/new.no-structure.jpg)
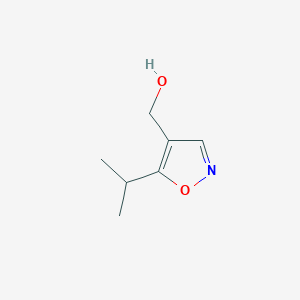
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide](/img/structure/B2883077.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2883078.png)
![4-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2883079.png)
![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2883083.png)
